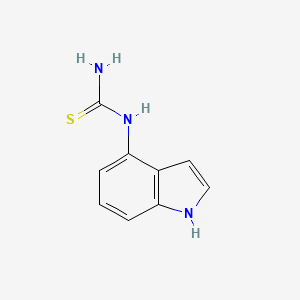

N-(1H-indol-4-yl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-4-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWGIYAKXYJQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Thiourea Derivatives in Drug Discovery

Thiourea (B124793) and its derivatives represent a class of organic compounds that have garnered considerable attention in the realm of drug design and medicinal chemistry. researchgate.net The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a versatile functional group with a wide array of biological activities. chula.ac.th Its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions makes it a valuable pharmacophore for engaging with biological targets. ontosight.ai

The medicinal applications of thiourea derivatives are extensive and continue to expand. researchgate.net Historically, they have been investigated for their antimicrobial, antiviral, and anticancer properties. openmedicinalchemistryjournal.com For instance, certain thiourea derivatives have shown promise as antibacterial agents by targeting enzymes crucial for bacterial survival. nih.gov In the context of antiviral research, some derivatives have demonstrated activity against viruses such as HIV. mdpi.com Furthermore, the anticancer potential of thiourea-containing compounds is an active area of investigation, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. mdpi.com Beyond these applications, thiourea derivatives have also been explored for their potential as antioxidants and anti-inflammatory agents. mdpi.com

The Indole Pharmacophore in Bioactive Molecules

The indole (B1671886) ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. farmaciajournal.comresearchgate.net This structural motif is found in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. farmaciajournal.com The indole nucleus is a key component of the amino acid tryptophan, and by extension, is present in many biologically important molecules, including neurotransmitters like serotonin (B10506) and hormones such as melatonin. openmedicinalchemistryjournal.comfarmaciajournal.com

The versatility of the indole pharmacophore stems from its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. ontosight.ai This allows indole-containing molecules to bind to a diverse range of receptors and enzymes, leading to a wide array of pharmacological effects. Consequently, indole derivatives have been successfully developed as drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.net The structural diversity of indole derivatives, achieved through substitution at various positions on the ring system, allows for the fine-tuning of their biological activity and pharmacokinetic properties. mdpi.com

N 1h Indol 4 Yl Thiourea: a Focused Area of Research Inquiry

Established Synthetic Routes to Thiourea Derivatives

The preparation of thiourea derivatives is typically achieved through several reliable and versatile synthetic routes. These methods are broadly applicable and can be adapted for a wide variety of starting materials.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. nih.govmdpi.com This reaction proceeds via a nucleophilic addition mechanism where the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.govdcu.iemdpi.com The versatility of this method allows for the preparation of a diverse range of symmetrical and unsymmetrical thioureas by selecting the appropriate amine and isothiocyanate precursors. organic-chemistry.org The reaction is often carried out in an anhydrous solvent. nih.gov

The general mechanism involves the direct addition of a primary or secondary amine to the isothiocyanate. ijacskros.com This approach has been successfully used to prepare libraries of thiourea derivatives for various applications. For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized by condensing 2-(1H-indol-3-yl)ethanamine with various aryl or alkyl isothiocyanates. nih.gov Similarly, N-acyl thiourea derivatives can be synthesized by reacting acyl isothiocyanates with amines. nih.gov These acyl isothiocyanates are often prepared in situ from the corresponding acyl chloride and a thiocyanate salt, sometimes using a phase-transfer catalyst to improve yield. sci-hub.sttandfonline.commdpi.com

Various catalysts and reaction conditions have been developed to optimize this process. For example, zinc catalysts have been shown to facilitate a convenient synthesis of both symmetrical and unsymmetrical thioureas from primary amines and carbon disulfide under mild conditions. tandfonline.com Photocatalysis has also emerged as a modern tool for this transformation, using CS₂ as the thiocarbonyl source under mild conditions with good functional group tolerance. sioc-journal.cn One-pot methodologies have been developed that combine the amine, carbon disulfide, and an oxidant in water, providing an operationally simple and environmentally friendly route to thioureas. shd-pub.org.rs

The synthesis of thioureas is fundamentally governed by nucleophilic addition reactions. nih.govmdpi.com In the condensation with isothiocyanates, the amine acts as the nucleophile attacking the central carbon of the heterocumulene system. mdpi.commdpi.com The reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate is also a nucleophilic addition. mdpi.com

This principle extends to other reagents as well. For example, N,N'-di-Boc-substituted thiourea can be activated with trifluoroacetic anhydride (B1165640) to act as a mild thioacylating agent, which then reacts with nucleophiles like amines to form thiocarbonyl compounds. organic-chemistry.org The mechanism of amido-thiourea catalyzed reactions, such as imine hydrocyanation, involves complex interactions, but the core steps often rely on nucleophilic attack facilitated by the catalyst. nih.gov The synthesis of N-acyl thioureas from acid chlorides and ammonium (B1175870) thiocyanate proceeds via an in-situ generated isothiocyanate, which is then attacked by a nucleophilic amine. nih.gov This highlights the centrality of nucleophilic addition across various synthetic strategies for forming the thiourea linkage.

Targeted Synthesis of Indole-Derived Thioureas

The synthesis of thioureas containing an indole moiety leverages the general principles described above, tailored to the specific starting materials and desired final structure.

The direct synthesis of this compound involves the reaction of 4-aminoindole with a suitable thiocarbonyl source. ontosight.ai The most direct route is the reaction of 4-aminoindole with either thiourea itself or an appropriate isothiocyanate. ontosight.ai This follows the classical condensation pathway where the exocyclic amino group of the 4-aminoindole acts as the nucleophile.

A common strategy for creating libraries of indole-derived thioureas involves reacting an amino-functionalized indole with a panel of isothiocyanates. nih.gov For example, numerous derivatives have been prepared from 2-(1H-indol-3-yl)ethanamine (tryptamine), demonstrating the robustness of this approach for the indole scaffold. nih.gov By analogy, this compound can be readily synthesized by reacting 4-aminoindole with an isothiocyanate. For substituted variants, such as 1-benzoyl-3-(1H-indol-4-yl)thiourea, the synthesis would involve reacting 4-aminoindole with benzoyl isothiocyanate. bldpharm.com This isothiocyanate is typically generated in situ from benzoyl chloride and a thiocyanate salt. sci-hub.sttandfonline.com

Stereoselective synthesis in the context of indole-derived thioureas primarily relates to the creation of chiral molecules, which are often employed as organocatalysts in asymmetric synthesis. mdpi.comacs.orgmostwiedzy.pl The synthesis of these chiral thioureas relies on the incorporation of a chiral component into the molecule.

A prevalent method involves the reaction of a chiral amine with an isothiocyanate. mdpi.com Naturally occurring amino acids and their derivatives are common sources of chirality for this purpose. mdpi.com For instance, chiral thiourea organocatalysts can be prepared via a multi-step pathway starting from a Boc-protected amino acid, which is coupled with an amine, deprotected, and then reacted with an isothiocyanate like 3,5-bis(trifluoromethyl)phenyl isothiocyanate. mostwiedzy.pl

While the direct stereoselective synthesis of this compound itself is less commonly described, the principles can be applied. A chiral indole-derived thiourea could be synthesized by reacting a chiral amino-indole with an isothiocyanate. The development of thiourea-catalyzed enantioselective additions of indoles to various electrophiles underscores the significance of stereochemistry in this class of compounds. acs.orgnih.govnih.gov In these cases, arylpyrrolidino-derived thioureas, built from chiral precursors, effectively catalyze the reaction, highlighting the crucial role of the catalyst's three-dimensional structure. acs.orgnih.gov

Compound Reference Table

Optimization of Synthetic Pathways and Yields

The optimization of synthetic routes for this compound and its analogues is critical for improving reaction efficiency, increasing product yield, and ensuring high purity. Key parameters that are often manipulated include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of reactants.

Research into the synthesis of related thiourea derivatives provides valuable insights into effective optimization strategies. For instance, in the multi-component synthesis of thiazole (B1198619) derivatives involving acetylthiourea, a systematic study of reaction conditions revealed that the choice of solvent and temperature has a profound impact on the yield. Ethanol was identified as the optimal solvent, and conducting the reaction under reflux conditions significantly increased the product yield from 22% at room temperature to 62%. researchgate.net Further optimization of reactant stoichiometry led to an even higher yield of 80%. researchgate.net

The use of catalysts is another powerful tool for enhancing reaction rates and yields. In the synthesis of N-acyl thiourea derivatives, the application of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be highly effective. mdpi.com This catalytic approach can dramatically improve the efficiency of the reaction between acid chlorides and ammonium thiocyanate to form the isothiocyanate intermediate. mdpi.com One study demonstrated an increase in yield for an N-acyl benzamide (B126) thiourea derivative from 41% to 76% through such optimization. mdpi.com

Continuous-flow synthesis offers a modern alternative to traditional batch processing, providing better control over reaction parameters and often leading to higher yields and purity. The optimization of a continuous-flow process for thiourea synthesis, by adjusting temperature and residence time, resulted in a significant improvement in the conversion of starting materials to the final product. nih.gov

The following tables present data from various studies on the synthesis of thiourea analogues, illustrating the impact of different reaction conditions and synthetic strategies on product yields.

| Thiourea Analogue | Reactants | Solvent | Catalyst/Additive | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Acetamido-4-(4-chlorophenyl)thiazol-5-yl derivative | 4-Chlorophenylglyoxal, Meldrum's acid, Acetylthiourea | Ethanol | Triethylamine | Room Temp | 22 | researchgate.net |

| 2-Acetamido-4-(4-chlorophenyl)thiazol-5-yl derivative | 4-Chlorophenylglyoxal, Meldrum's acid, Acetylthiourea | Ethanol | Triethylamine | Reflux | 80 | researchgate.net |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | Isothiocyanate + Aminobenzothiazole | Acetone | None | Reflux | 41 | mdpi.com |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | Acid Chloride + Ammonium Thiocyanate + Aminobenzothiazole | Acetone | TBAB (Phase-Transfer Catalyst) | Reflux | 76 | mdpi.com |

| Various N,N'-disubstituted thioureas | Isothiocyanate + Amine | Dichloromethane | None | Room Temp | 72 | mdpi.comresearchgate.net |

| Various N,N'-disubstituted thioureas | Isothiocyanate + Amine | tert-Butanol | None | Reflux | 90 | mdpi.comresearchgate.net |

| Compound Name | Synthetic Approach | Yield (%) | Reference |

|---|---|---|---|

| 4-Aminoindole (Precursor) | Multi-step synthesis from 2-methyl-3-nitroaniline | 97 (Step 1), 62 (Step 2) | google.com |

| 3-(1H-Indol-4-yl)-1-(4-{[(1H-indol-4-yl)carbamothioyl]amino}phenyl)thiourea | Nucleophilic addition of 4-aminoindole to a diisothiocyanate | 63 | nih.gov |

| 1-(1-(4-Fluorobenzyl)-1H-indol-5-yl)-3-neopentylthiourea | Multi-step from 5-nitroindole, final step is amine + isothiocyanate | 34 (overall) | nih.gov |

| 1-(4-Fluorobenzyl)-1H-indol-5-isothiocyanate (Intermediate) | Reaction of amine with CS₂ and ethyl chloroformate | 64 | nih.gov |

| 1-Benzyl-3-(4-phenylthiazol-2-yl)thiourea | Reaction of amine with benzyl (B1604629) isothiocyanate in DMF | 63 | acs.org |

These findings underscore that a combination of rational solvent selection, thermal optimization, and the use of appropriate catalysts or advanced synthesis technologies like continuous flow can lead to substantial improvements in the yield and efficiency of synthetic pathways for this compound and its analogues.

Anticancer and Antiproliferative Potency

The fight against cancer has benefited from the exploration of novel chemical entities, and indole-thiourea derivatives have emerged as a promising class of compounds. nih.gov Their anticancer and antiproliferative potencies have been demonstrated across a variety of cancer cell lines, showcasing their potential as versatile therapeutic agents. nih.gov

Efficacy Against Various Cancer Cell Lines (e.g., breast, lung, liver, prostate, leukemia, ovarian)

Research has shown that aromatic derivatives of thiourea synthesized with indole moieties exhibit significant cytotoxic effects against a range of human cancer cell lines. mdpi.comresearchgate.net These compounds have demonstrated efficacy in breast, lung, liver, prostate, leukemia, and ovarian cancer cell lines, often with IC50 values in the low micromolar range, indicating potent activity. mdpi.comkent.ac.uk

Specifically, derivatives have been evaluated for their anti-proliferative activity against H460 lung cancer cells, HepG2 liver cancer cells, and MCF-7 breast cancer cells, with many compounds showing moderate to high activity. rsc.org For instance, certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives have shown notable anti-proliferative effects against these cell lines. rsc.org One such derivative, compound 9f, displayed the highest activity against H460 and MCF-7 cells with IC50 values of 14.52 ± 0.10 μM and 16.96 ± 0.17 μM, respectively. rsc.org

In the context of prostate cancer, thiourea benzamide derivatives and their metal complexes have been synthesized and evaluated against PC3 human prostate cancer cells, showing moderate activity. tjnpr.orgresearchgate.nettjnpr.org Similarly, bis-thiourea structures have proven effective against human leukemia cell lines, with IC50 values as low as 1.50 µM. mdpi.comresearchgate.net

Furthermore, a thorough screening of various thiourea derivatives for toxicity in ovarian cancer cell lines, including those resistant to cisplatin (B142131), has been conducted. mdpi.com This highlights the potential of these compounds in treating cancers that have developed resistance to conventional therapies. mdpi.com Some thiourea derivatives have also shown promise in early research against ovarian cancer cell lines, with achievable low-dose responses. kent.ac.uk

Table 1: Anticancer Activity of Selected Indole-Thiourea Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC50/LC50) | Reference |

|---|---|---|---|

| Aromatic derivatives of thiourea with indole | Lung, Liver, Breast | < 20 µM | mdpi.comresearchgate.net |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea (9f) | H460 (Lung) | 14.52 ± 0.10 μM | rsc.org |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea (9f) | MCF-7 (Breast) | 16.96 ± 0.17 μM | rsc.org |

| Bis-thiourea structures | Human Leukemia | as low as 1.50 µM | mdpi.comresearchgate.net |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 µM | mdpi.com |

| Thiourea benzamide derivatives | PC3 (Prostate), HepG2 (Liver) | Moderate activity | tjnpr.orgresearchgate.nettjnpr.org |

Inhibition of Cancer Cell Growth and Resistance Reversal

Beyond direct cytotoxicity, indole-thiourea derivatives have been shown to inhibit the growth of cancer cells and, crucially, to reverse treatment resistance. mdpi.com The development of resistance to standard anticancer drugs like cisplatin is a major clinical challenge, and compounds that can overcome this are of significant interest. chemrxiv.org

Studies on ovarian cancer cell lines, including those with acquired resistance to cisplatin, have demonstrated that certain thiourea derivatives maintain their efficacy. chemrxiv.org This suggests that these compounds may act through mechanisms that are distinct from or can bypass the resistance pathways developed against conventional chemotherapeutics. The ability of these structures to be effective in drug-resistant cell lines makes them valuable scaffolds for the development of new cancer chemotherapeutics. chemrxiv.org

Antimicrobial Spectrum and Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. nih.gov

Antibacterial Effects (Gram-positive and Gram-negative strains, biofilm inhibition)

Derivatives of indole-thiourea have been tested against a wide range of bacteria, including both Gram-positive and Gram-negative strains. nih.gov For example, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were evaluated for their antimicrobial activity against 20 standard strains and 30 hospital strains of bacteria. nih.gov

One particular tryptamine (B22526) derivative with a thiourea scaffold showed significant inhibition against Gram-positive cocci. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, a notable derivative was found to have an inhibitory effect on S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity. nih.gov

A significant aspect of their antibacterial prowess is the ability to inhibit biofilm formation. mdpi.commdpi.com Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Indole derivatives have been shown to disrupt bacterial membranes and inhibit the formation of these protective structures. mdpi.com Some thiazole derivatives of indole have proven to be effective inhibitors of P. aeruginosa biofilm formation. mdpi.com Furthermore, certain indole derivatives have demonstrated the ability to reduce biofilm formation in uropathogenic P. mirabilis by a significant margin. cu.edu.eg

Table 2: Antibacterial Activity of Selected Indole-Thiourea Derivatives

| Compound/Derivative Type | Bacterial Strain(s) | Activity/Mechanism | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)ethylthiourea derivative | Gram-positive cocci | Significant inhibition | nih.gov |

| Tryptamine derivative with thiourea | S. aureus | Inhibition of topoisomerase IV and DNA gyrase | nih.gov |

| Thiazole derivatives of indole | P. aeruginosa | Biofilm inhibition | mdpi.com |

| Indole derivatives | P. mirabilis | Up to 80% biofilm reduction | cu.edu.eg |

Antifungal Properties

In addition to their antibacterial effects, various families of indole-derived compounds, including those with a thiourea moiety, exhibit antifungal activity. nih.gov They have been tested against several fungal species, demonstrating their potential as broad-spectrum antimicrobial agents. nih.gov For instance, newly synthesized tryptamine derivatives incorporating a 1,3-disubstituted thiourea scaffold have shown promising antifungal activity. nih.gov

Antiviral Efficacy

The antiviral potential of indole-thiourea derivatives has also been an area of active research. While the primary focus has been on the Human Immunodeficiency Virus (HIV), some studies have explored their efficacy against other viruses.

A series of 2-(1H-indol-3-yl)ethylthiourea derivatives were tested for their antiviral activity against a large panel of DNA and RNA viruses. nih.gov Notably, one derivative demonstrated potent activity against HIV-1, including strains with clinically relevant mutations. nih.gov These tryptamine derivatives also showed a wide spectrum of activity against both positive- and negative-sense RNA viruses. nih.gov

Furthermore, research into inhibitors for Hepatitis B virus (HBV) and Hepatitis C virus (HCV) has included the synthesis of N-substituted tryptamine analogues. nih.gov While specific data on the efficacy of this compound derivatives against a broad range of viruses is still emerging, the existing evidence points to a promising avenue for the development of novel antiviral therapeutics. Some thiourea derivatives have been evaluated against Murine norovirus, Yellow fever virus, Enterovirus, and Chikungunya virus, although significant activity was not observed at subtoxic concentrations in one particular study. jrespharm.com

Table 3: Antiviral Activity of Selected Indole-Thiourea Derivatives

| Compound/Derivative Type | Virus | Activity | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)ethylthiourea derivative | HIV-1 (wild type and mutants) | Potent activity | nih.gov |

| Tryptamine derivatives | Positive- and negative-sense RNA viruses | Wide spectrum activity | nih.gov |

| N-substituted tryptamine analogues | Hepatitis B virus (HBV), Hepatitis C virus (HCV) | Investigated as potential inhibitors | nih.gov |

Activity Against HIV-1 and Mutants

Certain indole-derived thiourea compounds have demonstrated notable efficacy against the Human Immunodeficiency Virus type-1 (HIV-1), including strains that have developed resistance to existing drugs. nih.gov Research into 2-(1H-indol-3-yl)ethylthiourea derivatives revealed that specific compounds, such as derivative 8, exhibit potent activity against both wild-type HIV-1 and its clinically relevant mutant variants. nih.gov This suggests that the indole-thiourea scaffold holds promise for the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The thiourea moiety itself is recognized for its contribution to antiviral effects. nih.gov Studies on other thiourea derivatives have also shown potent anti-HIV activity, with some compounds exhibiting inhibitory concentrations in the nanomolar range. oup.com

Table 1: Anti-HIV-1 Activity of Selected Thiourea Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Derivative 8 (an indole-derived thiourea) | HIV-1 wild type and mutants | Potent inhibition | nih.gov |

| HI-240 (2-fluoro-substituted phenyl thiourea) | HIV-1 | IC₅₀ = <1 nM | oup.com |

Broad-Spectrum Antiviral Potential

The antiviral activity of this compound derivatives extends beyond HIV-1. Studies have shown that newly synthesized tryptamine derivatives, which share the indole core, are active against both positive- and negative-sense RNA viruses. nih.gov This indicates a broad-spectrum antiviral potential. The thiourea functional group is a key contributor to these wide-ranging antiviral properties. nih.govresearchgate.net Research has also explored the potential of these compounds against other significant human pathogens, including hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov Furthermore, some thiourea derivatives have been investigated for their activity against viruses such as Murine norovirus, Yellow fever virus, Enterovirus, and Chikungunya virus, although significant activity was not observed in one particular study. jrespharm.com

Anti-inflammatory Modulations

Indole-thiourea derivatives have been identified as having significant anti-inflammatory properties. nih.gov The indole nucleus is a common feature in many anti-inflammatory agents. openmedicinalchemistryjournal.comresearchgate.net The thiourea moiety also contributes to this activity. nih.gov Research on thiourea derivatives of naproxen (B1676952), a well-known anti-inflammatory drug, has demonstrated that these new compounds can exhibit potent anti-inflammatory effects, in some cases exceeding that of the parent drug. nih.govresearchgate.net For instance, certain derivatives of naproxen with aromatic amines showed significant inhibition of paw edema in animal models. nih.gov The mechanism of this anti-inflammatory action is believed to involve the inhibition of enzymes like 5-lipoxygenase (5-LOX). nih.gov

Enzyme Inhibitory Mechanisms

A significant area of research for this compound derivatives is their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production. nih.govresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. nih.govresearchgate.net Studies have shown that certain indole–thiourea derivatives are potent competitive inhibitors of mushroom tyrosinase, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, kojic acid. nih.govresearchgate.net For example, compound 4b, an indole–thiourea derivative, demonstrated an IC50 of 5.9 µM, outperforming kojic acid's IC50 of 16.4 µM. nih.gov The structural similarity of these synthetic derivatives to natural indole intermediates in the melanin pathway provides a basis for their inhibitory action. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Indole-Thiourea Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Compound 4b | 5.9 ± 2.47 | Competitive | nih.gov |

| Kojic Acid (standard) | 16.4 ± 3.53 | - | nih.gov |

| 32c (meta-NO2 substituted indole-thiourea) | 6.40 | - | mdpi.com |

Derivatives of this compound have also been investigated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological and pathological processes. tandfonline.comacs.org Inhibition of specific CA isoforms, such as hCA II, hCA IX, and hCA XII, is a therapeutic target for conditions like glaucoma, epilepsy, and certain cancers. acs.orgnih.gov Studies on novel thiourea derivatives have shown that they can act as competitive inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.com For instance, a series of 1,4-dihydropyrimidinone substituted diaryl thiourea derivatives demonstrated inhibitory effects on hCA I and II. tandfonline.com The inhibitory constants (Ki) for some of these compounds were in the micromolar range. tandfonline.com

Table 3: Carbonic Anhydrase Inhibitory Activity of Thiourea Derivatives

| Compound Series | Target Isozyme | Kᵢ Range (µM) | Reference |

|---|---|---|---|

| Novel Thiourea Derivatives | hCA I | 3.4–73.6 | tandfonline.com |

| hCA II | 8.7–144.2 | tandfonline.com |

Nitric Oxide Synthase (NOS) Inhibition

This compound derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme family that plays a crucial role in various physiological and pathological processes. There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of nitric oxide by nNOS and iNOS has been implicated in the pathophysiology of several neurodegenerative diseases and inflammatory conditions. rsc.orgrsc.orgnih.gov

In the quest for selective NOS inhibitors, researchers have designed and synthesized various N,N'-disubstituted thiourea and urea (B33335) derivatives. rsc.orgrsc.org Studies have revealed that, in general, thiourea derivatives exhibit greater inhibitory activity against NOS compared to their urea counterparts. rsc.orgrsc.org Furthermore, these compounds tend to be more potent inhibitors of the neuronal isoform (nNOS) than the inducible isoform (iNOS). rsc.orgrsc.org

One notable derivative, compound 4g , demonstrated significant inhibition of both nNOS and iNOS, with IC50 values of 130 µM and 180 µM, respectively. rsc.org Crucially, this compound did not show any inhibitory effect on the endothelial isoform (eNOS), highlighting its potential as a selective inhibitor. rsc.orgrsc.org This selectivity is a desirable characteristic for therapeutic agents, as non-selective inhibition of eNOS can lead to cardiovascular side effects.

The development of such selective inhibitors could offer a promising therapeutic strategy for neurological disorders where both nNOS and iNOS are implicated, such as Parkinson's disease. rsc.orgrsc.org

Table 1: Inhibition of nNOS and iNOS by selected N,N'-disubstituted thiourea derivatives

| Compound | nNOS Inhibition (%) | iNOS Inhibition (%) | nNOS IC50 (µM) | iNOS IC50 (µM) |

|---|---|---|---|---|

| 4g | 80.6 | 76.6 | 130 | 180 |

Data sourced from Chayah et al. (2016) rsc.org

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It plays a significant role in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori, by neutralizing the acidic environment of the stomach. Therefore, the inhibition of urease is a key target for the treatment of these conditions. researchgate.netacs.org

Numerous studies have demonstrated that thiourea derivatives are effective inhibitors of urease. researchgate.netacs.orguobaghdad.edu.iq In many cases, synthesized N,N'-disubstituted thioureas have shown superior in vitro urease inhibitory activity compared to the standard inhibitor, thiourea. researchgate.net For instance, a series of thiourea derivatives exhibited IC50 values ranging from 5.53 ± 0.02 to 91.50 ± 0.08 μM, with many compounds being more potent than thiourea (IC50 = 21.00 ± 0.11 μM). researchgate.net

Kinetic studies have been conducted to understand the mechanism of inhibition. These studies have revealed that the inhibitory mechanism can vary, with some compounds acting as mixed-type inhibitors, while others are competitive or non-competitive inhibitors. researchgate.net

Indole-based thiourea derivatives have also been a focus of research for urease inhibition. acs.orgmdpi.com For example, a series of indole-based derivatives bearing a substituted (E)-N′-benzylidene-acetohydrazide moiety showed potent urease inhibitory activity, with IC50 values ranging from 0.60 to 30.90 μM. acs.org Similarly, N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated better anti-urease activity than thiourea. mdpi.com

Table 2: Urease inhibitory activity of selected indole-based thiourea derivatives

| Compound | Urease IC50 (µM) |

|---|---|

| Indole-based derivative 11a | 0.60 |

| Compound 8 (oxime derivative) | 0.0516 ± 0.0035 mM |

| Compound 9 (oxime derivative) | 0.0345 ± 0.0008 mM |

| Thiourea (standard) | 21.86 |

Data sourced from Taha et al. (2024) and U-Din et al. (2022) acs.orgmdpi.com

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Their inhibition can lead to cell death, making them an attractive target for antimicrobial and anticancer drugs. nih.govnih.gov

A series of 2-(1H-indol-3-yl)ethylthiourea derivatives have been synthesized and evaluated for their biological activities. nih.govnih.gov Among these, compound 6 was found to have a significant inhibitory effect on Gram-positive cocci. nih.govnih.gov Further investigation revealed that this compound exerts its antibacterial action by inhibiting the decatenation activity of Staphylococcus aureus topoisomerase IV and the supercoiling activity of S. aureus DNA gyrase. nih.govnih.gov

The ability of these indole-derived thioureas to target bacterial topoisomerases highlights their potential as a new class of antibacterial agents. nih.govnih.gov

Inhibition of Other Key Biological Enzymes (e.g., sirtuins, AKT, 5-LOX, sEH)

The versatile scaffold of this compound has been explored for its inhibitory potential against a range of other crucial biological enzymes.

Sirtuins and AKT: Indole derivatives have been identified as inhibitors of serine/threonine kinase (AKT) and human sirtuins (SIRT1-3), both of which are implicated in cancer progression. nih.gov In a targeted effort, novel thiourea-based compounds were designed and synthesized as potential sirtuin inhibitors. jocms.org One of these compounds, MA-2 , exhibited promising cytotoxicity against colon cancer cells, with a half-maximal inhibitory concentration (IC50) in the single-digit micromolar range, comparable to known SIRT inhibitors. jocms.org

5-Lipoxygenase (5-LOX): Zileuton, a well-known drug containing a urea moiety, is an inhibitor of 5-lipoxygenase (5-LOX). nih.gov This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LOX, Zileuton helps to alleviate allergic and inflammatory conditions. nih.gov

Soluble Epoxide Hydrolase (sEH): Potent urea and carbamate (B1207046) derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory and analgesic properties. Inhibition of sEH can therefore enhance these beneficial effects.

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant activity within the central nervous system, particularly in relation to the serotonergic system and pain modulation.

Serotonergic System Involvement (e.g., 5-HT1A, 5-HT2A, 5-HT2C receptor affinity)

The serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), is a key regulator of mood, cognition, and behavior. Serotonin receptors are therefore important targets for the treatment of various neuropsychiatric disorders. uj.edu.pl

Several studies have investigated the affinity of indole-thiourea derivatives for different serotonin receptor subtypes. acs.orgnih.govnih.govresearchgate.net Research on 2-(1H-indol-3-yl)ethylthiourea derivatives has shown that these compounds can bind to 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.net

Specifically, the arylthiourea derivatives 1 and 4 were identified as the most active at the 5-HT1A receptor, while also demonstrating significant selectivity over the 5-HT2 and D2 receptor subtypes. researchgate.net The position of substituents on the indole ring appears to play a crucial role in determining the affinity and selectivity for different receptor subtypes. nih.gov For instance, 4-hydroxylated indole derivatives show a high selectivity for the 5-HT2A site over the 5-HT1A site. nih.gov

Table 3: Binding Affinities (Ki, nM) of Selected Arylthiourea Derivatives for Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |

|---|---|---|---|

| Arylthiourea 1 | High affinity | Lower affinity | Lower affinity |

| Arylthiourea 4 | High affinity | Lower affinity | Lower affinity |

Qualitative data sourced from Szulczyk et al. (2019) researchgate.net

Antinociceptive and Analgesic Effects

The modulation of the serotonergic system, particularly through the 5-HT1A receptor, has been linked to pain perception. Consequently, 5-HT1A receptor agonists are being explored as potential therapeutic agents for pain relief. nih.gov

The antinociceptive properties of indole derivatives have been documented. jetir.org For example, a potent 5-HT1A receptor agonist demonstrated activity in mouse models of acute pain. nih.gov Furthermore, the antinociceptive effect of the arylthiourea derivative 4 has been directly linked to its anti-inflammatory activity, suggesting a dual mechanism of action. researchgate.net These findings underscore the potential of this compound derivatives in the development of novel analgesic drugs.

Mechanistic Elucidation of N 1h Indol 4 Yl Thiourea’s Biological Actions

Cellular Pathway Modulation

Effects on Cell Viability and Proliferation

Thiourea (B124793) derivatives have demonstrated significant cytotoxic and cytostatic effects across various pathological cell lines. Studies on a series of 1,3-disubstituted thiourea compounds revealed their capacity to diminish the viability of cancer cells. For instance, treatment with certain thiourea derivatives led to a marked decrease in the viability of both primary (SW480) and metastatic (SW620) colon cancer cells. nih.gov The most substantial reduction in cell viability was observed with 3,4-dichlorophenylthiourea, which caused a 48% and 58% decrease in SW480 and SW620 cells, respectively. nih.gov Another derivative, an ortho-substituted compound, reduced the population of live SW480 and SW620 cells to just 12% and 18% of the control, respectively. nih.gov

The cytotoxic activity of these compounds extends to other cancer types. In metastatic prostate cancer (PC3) cells, specific thiourea derivatives decreased cell survival by 15–39%. nih.gov The ortho-substituted derivative also led to a 38% reduction in PC3 cells. nih.gov Chronic myelogenous leukemia (K-562) cells showed less sensitivity, with viability diminished by 10–15% after 72 hours of exposure to active compounds. nih.gov Importantly, these thiourea derivatives did not significantly affect the viability of normal human immortal keratinocyte (HaCaT) cells, suggesting a degree of selectivity for pathological cell lines. nih.gov The growth inhibitory potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), with values for the most potent derivatives against metastatic colon cancer cells ranging from 1.5 µM to 7.6 µM. nih.gov

| Compound | Target Cell Line | Observed Effect | IC₅₀ (µM) |

|---|---|---|---|

| 3,4-dichlorophenylthiourea (2) | Metastatic Colon Cancer (SW620) | 58% decrease in viability | 1.5 ± 0.72 |

| 3,4-dichlorophenylthiourea (2) | Primary Colon Cancer (SW480) | 48% decrease in viability | N/A |

| 4-(trifluoromethyl)phenylthiourea derivative (8) | Metastatic Colon Cancer (SW620) | Reduced live cells to 18% of control | 5.8 ± 0.76 |

| 4-chlorophenylthiourea derivative (9) | Metastatic Colon Cancer (SW620) | N/A | 7.6 ± 1.75 |

| Thiourea Derivative (3) | Prostate Cancer (PC3) | 39% decrease in survival | N/A |

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive Inhibition)

Indole-thiourea derivatives have been identified as potent enzyme inhibitors, particularly against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Kinetic studies are crucial for elucidating the mechanism by which these compounds exert their inhibitory effects. By analyzing the enzyme's reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition can be determined.

For a specific indole-thiourea derivative, compound 4b, kinetic analysis using Lineweaver-Burk double reciprocal plots confirmed a competitive inhibition mechanism against mushroom tyrosinase. nih.govmdpi.com In this mode of inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. The Lineweaver-Burk plots for compound 4b showed a series of lines with different slopes for each inhibitor concentration that intersected on the y-axis, a characteristic feature of competitive inhibition. mdpi.com This indicates that the inhibitor affects the enzyme's affinity for the substrate (increasing the Michaelis constant, Kₘ) but does not alter the maximum reaction velocity (Vₘₐₓ). The inhibitory activity of these compounds is potent, with compound 4b exhibiting an IC₅₀ value of 5.9 ± 2.47 µM, which is significantly lower than that of the standard inhibitor, kojic acid (IC₅₀ = 16.4 ± 3.53 µM). nih.govmdpi.com

| Compound | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Compound 4b (Fluorine substituted) | Competitive | 5.9 ± 2.47 |

| Compound 4c (Chlorine substituted) | N/A | 13.2 ± 1.68 |

| Compound 4d (Bromine substituted) | N/A | 14.9 ± 2.86 |

| Kojic Acid (Standard) | Competitive | 16.4 ± 3.53 |

Role of Indole (B1671886) N-H Moiety in Catalysis and Binding

The indole N-H moiety is a critical structural feature that plays a pivotal role in the molecular interactions responsible for the biological activity of N-(1H-indol-4-yl)thiourea and related compounds. This group, along with the N-H groups on the thiourea backbone, can act as a hydrogen-bond donor, a fundamental interaction in enzyme-inhibitor and receptor-ligand binding. nih.gov

In the context of catalysis, chiral thiourea derivatives have been shown to effectively promote reactions by forming key hydrogen bonds with substrates. nih.gov This principle of hydrogen-bond donation is directly applicable to enzyme inhibition. The indole N-H can form a hydrogen bond with amino acid residues in the active site of a target enzyme, helping to orient the inhibitor for optimal binding and interference with the enzyme's function.

Molecular docking and dynamics simulations of indole-thiourea derivatives in the active site of tyrosinase have highlighted the formation of persistent and strong hydrogen bonds between the inhibitor and the enzyme. nih.govmdpi.com These stable interactions are crucial for potent inhibition. The presence of the N-H group is essential for establishing this hydrogen-bonding network. Modifying or replacing this group, for instance through N-acylation, would eliminate its hydrogen-bond donating capability, likely leading to a significant loss of binding affinity and biological activity. beilstein-journals.org This concept is supported by studies on analogous heterocyclic compounds, where the presence and position of a specific nitrogen atom in the ring are shown to be critical for inhibitory potency. nih.gov Therefore, the indole N-H moiety is not merely a passive part of the scaffold but an active participant in the molecular recognition and binding process that underlies the compound's biological actions.

Structure Activity Relationship Sar Studies of N 1h Indol 4 Yl Thiourea Analogues

Impact of Substituent Variation on Efficacy

Aromatic and Aliphatic Substitutions on Thiourea (B124793) Moiety

The substitution pattern on the terminal nitrogen of the thiourea group is a critical determinant of activity. Both aromatic and aliphatic groups have been extensively explored to understand their impact on efficacy.

Aliphatic substituents, ranging from simple alkyl chains to more complex cyclic systems, also play a significant role. The length and branching of an alkyl chain can affect the compound's lipophilicity, which in turn influences its ability to cross biological membranes. In certain N-acyl thiourea derivatives, for example, the antibacterial activity was found to decrease with an increase in the carbon chain length. mdpi.com

The following table summarizes the impact of various substitutions on the thiourea moiety as observed in different studies.

| Compound Series | Substitution Type | Observed Impact on Activity | Reference |

| N,N'-Disubstituted Thioureas | Aromatic vs. Aliphatic Amines | Different substitution patterns lead to distinct activity profiles. | mdpi.com |

| Thiosemicarbazones | Linear vs. Branched Alkyl Groups | Branched structures can be less potent, possibly due to steric hindrance at the active site. | acs.org |

| N-Acyl Thioureas | Increasing Carbon Chain Length | Antibacterial activity decreased with longer alkyl chains. | mdpi.com |

| Quinolone-based Thioureas | N-Methyl vs. other substituents | The N-methyl quinolonyl moiety was found to be the most potent inhibitor in the series. | nih.gov |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituents on the aromatic rings attached to the thiourea moiety is a key factor in modulating biological activity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the acidity of the thiourea N-H protons, the molecule's polarity, and its ability to form hydrogen bonds.

Studies have consistently shown that incorporating EWGs, such as halogen atoms (F, Cl, Br, I), can significantly enhance biological activity. nih.gov For example, the antipathogenic activity of certain thiourea derivatives was found to correlate with the presence of iodine, bromine, fluorine, or multiple chlorine atoms on the N-phenyl substituent. mdpi.com This enhancement is often attributed to an increase in lipophilicity, which can improve the transport of the compound in vivo. nih.gov Furthermore, strongly electronegative substituents can alter the chemical properties of adjacent functional groups, affecting reactivity and metabolic stability. nih.gov The presence of a 3,5-bis(trifluoromethyl)phenyl group, a potent EWG, has been noted for its role in increasing the acidity of thiourea protons, which can be crucial for catalytic activity. mostwiedzy.pl

Conversely, the effect of EDGs is less predictable and highly dependent on the specific biological target. While EDGs increase electron density, this does not always translate to enhanced activity and can sometimes lead to a decrease in potency. nih.gov

The table below illustrates the effects of electronic groups on the activity of thiourea analogues.

| Substituent Type | Example Groups | General Effect on Activity | Plausible Reason | Reference |

| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -F, -CF3 | Often enhances activity | Increased lipophilicity, altered N-H acidity, improved metabolic stability. | nih.govmdpi.com |

| Electron-Donating Groups (EDGs) | -OCH3, -CH3 | Variable; can decrease activity | Perturbation of required electronic properties for target binding. | nih.gov |

Role of Heterocyclic Ring Integration

A variety of heterocyclic systems have been incorporated, including benzothiazole (B30560), pyridine, pyrazole, and pyridazine (B1198779). mdpi.commdpi.commdpi.com For instance, N-acyl thiourea derivatives bearing a benzothiazole or a 6-methylpyridine moiety have shown promising anti-biofilm activity. mdpi.com Similarly, pyridazine derivatives carrying thiourea moieties have demonstrated potent inhibitory activity against various microbial strains. mdpi.com The introduction of a piperazine (B1678402) ring in one series of thiourea derivatives was found to significantly enhance both potency and selectivity against Leishmania amazonensis. mdpi.com These findings underscore the therapeutic potential that arises from the fusion of the thiourea scaffold with diverse heterocyclic systems. mdpi.com

Modifications to the Indole (B1671886) Ring System

Furthermore, the indole N-H group is often a crucial site for hydrogen bonding. Its substitution or replacement can have a profound impact on activity. In some contexts, the N-H is essential for interacting with the catalytic site of a target, and its methylation leads to a loss of activity. acs.org In other cases, substitution on the indole nitrogen with groups like benzoyl derivatives can be explored to probe specific binding pockets. nih.gov

Stereochemical Considerations and Enantioselectivity

When a chiral center is present in an N-(1H-indol-4-yl)thiourea analogue, the stereochemistry can have a dramatic effect on biological activity. The two enantiomers of a chiral molecule can exhibit different potencies, efficacies, and even different types of activity, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

Studies on chiral thiourea derivatives have explicitly investigated this stereochemistry-activity relationship. For example, in a series of potential anticancer agents derived from amino acids, the stereochemistry of the amino acid residue had a significant effect on the tumor growth inhibitory activity. nih.gov This highlights that the three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the biological target. Chiral thioureas have also been developed as highly effective organocatalysts, where their ability to induce high enantioselectivity in chemical reactions depends entirely on their specific stereochemical configuration. mostwiedzy.placs.org

Development of Lead Compounds Based on SAR Insights

The primary goal of SAR studies is to generate a set of rules that can guide the optimization of a chemical scaffold to develop potent and selective lead compounds. By systematically analyzing how structural changes affect biological activity, researchers can identify key molecular features required for efficacy and eliminate those associated with poor activity.

This process has led to the identification of several promising lead compounds. For example, SAR analysis of thiourea derivatives as anti-leishmanial agents revealed that the introduction of a piperazine ring enhanced potency and selectivity, leading to the identification of compound 5i as a promising candidate for further preclinical evaluation. mdpi.com In the development of HIV-1 fusion inhibitors, SAR studies on bisindole compounds led to the discovery of compounds 6j and 6k , which exhibited submicromolar activity against viral fusion. nih.gov Similarly, screening of N-acyl thioureas identified a derivative containing a 6-methylpyridine moiety (1d ) as a lead compound for developing new agents with anti-biofilm and antioxidant properties. mdpi.com These examples demonstrate the successful application of SAR insights to transform a basic scaffold into an optimized lead compound with significantly improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-(1H-indol-4-yl)thiourea, and how can purity be optimized during preparation?

- Methodology : The synthesis typically involves reacting 1H-indol-4-yl isothiocyanate with an appropriate amine under controlled conditions. For example, fluorinated thiourea derivatives are synthesized by reacting isothiocyanates with ammonia or amines in acetone under reflux, followed by recrystallization to enhance purity . Key parameters include inert atmosphere (e.g., nitrogen), solvent selection (polar aprotic solvents), and stoichiometric control. Purity optimization requires techniques like column chromatography, HPLC, or recrystallization, validated by melting point analysis and TLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

- 1H/13C NMR : Identify hydrogen bonding patterns (e.g., N–H protons at δ 8.5–10.5 ppm) and aromatic indole signals (δ 6.5–8.0 ppm). Thiourea carbonyl (C=S) appears at ~180–200 ppm in 13C NMR .

- IR Spectroscopy : Confirm C=S stretching vibrations at ~1250–1350 cm⁻¹ and N–H stretches at ~3200–3400 cm⁻¹ .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches calculated values (e.g., [M+H]+ for C9H9N3S: 192.06 g/mol) .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its binding affinity to biological targets like enzymes?

- Methodology : Computational studies (e.g., DFT calculations) reveal electron delocalization across the thiourea moiety and indole ring, enhancing hydrogen-bonding capacity. Substituents on the indole nitrogen modulate electron density, affecting interactions with residues in enzyme active sites (e.g., HIV-1 reverse transcriptase). Structure-activity relationship (SAR) studies using analogs with electron-withdrawing/donating groups can quantify these effects .

Q. What strategies resolve contradictions in bioactivity data across studies of indole-containing thioureas?

- Methodology :

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., IC50 determination under fixed pH/temperature).

- Crystallographic Analysis : Resolve binding modes via X-ray diffraction, as demonstrated for fluorinated thioureas interacting with neuraminidase .

- Meta-Analysis : Compare data across studies while controlling for variables like solvent polarity (e.g., DMSO vs. water) and cell line specificity .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting viral enzymes?

- Methodology :

- Substituent Variation : Synthesize derivatives with modifications at the indole C-3/C-5 positions or thiourea N-aryl groups. For example, bromine or methyl groups can enhance steric bulk and hydrophobic interactions .

- Enzyme Kinetics : Measure Ki values using non-linear regression analysis of inhibition data. Compare with molecular docking results (e.g., AutoDock Vina) to validate binding poses .

Q. What computational methods predict the interaction between this compound and enzyme active sites?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS). Key metrics include RMSD and binding free energy (MM/PBSA) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes at catalytic sites, such as proton shuffling in HIV-1 reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.